molecular formula C6H7F2NO B2421985 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one CAS No. 2229260-15-3

1,1-Difluoro-5-azaspiro[2.4]heptan-6-one

Cat. No.: B2421985
CAS No.: 2229260-15-3
M. Wt: 147.125
InChI Key: CKAVUERXUGCVDL-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[2.4]heptan-6-one: is a chemical compound with the molecular formula C6H7F2NO It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)2-5(6)1-4(10)9-3-5/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAVUERXUGCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229260-15-3
Record name 1,1-difluoro-5-azaspiro[2.4]heptan-6-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
1,1-Difluoro-5-azaspiro[2.4]heptan-6-one serves as a valuable building block in organic synthesis. Its unique spirocyclic structure facilitates the formation of complex molecules through various chemical reactions, including oxidation and substitution reactions. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for use in the development of new materials and catalysts .

Reagent in Organic Reactions
This compound is employed as a reagent in several organic reactions, contributing to the synthesis of functionalized spirocyclic compounds. The versatility of this compound allows chemists to explore a wide range of chemical transformations, which can lead to the discovery of novel compounds with desirable properties.

Biological Applications

Potential Therapeutic Agent
Research indicates that this compound may exhibit significant biological activities, particularly in the context of drug development. Studies have shown its potential efficacy against various diseases, including viral infections such as hepatitis C and neurodegenerative disorders like Alzheimer's disease . The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity to produce therapeutic effects.

Biomolecular Interactions
The compound's structural characteristics enable it to interact with biomolecules effectively. These interactions can lead to insights into its biological activity and help identify potential molecular targets for therapeutic interventions. Ongoing studies are exploring its role in modulating pathways related to neuroinflammation and pain management .

Industrial Applications

Development of Specialty Chemicals
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials. The compound's ability to enhance material performance is attributed to its fluorinated structure, which imparts desirable characteristics such as increased durability and chemical resistance .

Case Study 1: Drug Discovery

A study investigated the potential of this compound as a fragment in drug discovery for targeting proteolytic enzymes involved in neurodegenerative diseases. The findings suggested that fluorinated piperidine derivatives could serve as valuable starting points for developing new therapeutics with improved efficacy and reduced toxicity profiles .

Case Study 2: Neuroinflammation Treatment

Research has highlighted the compound's potential use in treating neuroinflammation and associated disorders. In preclinical models, this compound demonstrated promising results in inhibiting monoacylglycerol lipase activity, leading to reduced inflammation markers. This suggests a viable pathway for developing new treatments for conditions like multiple sclerosis and Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The compound’s fluorine atoms and spirocyclic structure allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one
  • 5-Azaspiro[2.4]heptan-6-one

Comparison: this compound is unique due to the presence of two fluorine atoms at the 2-position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

1,1-Difluoro-5-azaspiro[2.4]heptan-6-one is a spirocyclic compound characterized by its unique structural features, including a spiro junction between a cyclopropane and a piperidine ring, and the presence of two fluorine atoms at the 1-position. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and interactions with various biomolecules.

The molecular formula of this compound is C8H10F2N2OC_8H_{10}F_2N_2O, with a molecular weight of approximately 133.14 g/mol. Its distinct chemical properties arise from the fluorinated structure, which enhances its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound may modulate enzyme activity or receptor binding, making it a candidate for drug discovery. The compound is being explored for its potential therapeutic applications against various diseases, including viral infections like hepatitis C.

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, leading to modulation of their activity. Detailed studies are ongoing to elucidate these interactions and their implications for therapeutic use.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis C virus (HCV). The fluorinated structure may enhance its binding affinity to viral proteins.
  • Enzyme Modulation : Research indicates that the compound can influence the activity of certain enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy.
  • Structural Analogues : Investigations into structurally similar compounds have provided insights into the biological activity of this compound. For instance, compounds with similar spirocyclic frameworks have shown varying degrees of enzyme inhibition and receptor affinity, highlighting the importance of structural features in determining biological activity.

Comparative Analysis with Structural Analogues

The following table summarizes some structurally similar compounds along with their similarity scores and notable features:

Compound NameStructural FeaturesSimilarity Score
Spiro[3.3]heptanePair of cyclobutane rings sharing one carbon0.89
Spiro[2.4]heptaneCyclopropyl and cyclopentyl rings sharing one carbon0.88
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochlorideBicyclic structure with fluorine substitutions0.94
8,8-Difluoro-2-azaspiro[4.5]decane hydrochlorideSpirocyclic structure with additional fluorination0.88
1,1-Difluoro-5-azaspiro[2.5]octane hydrochlorideSimilar spirocyclic framework but different ring size0.94

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes starting from readily available precursors through cyclization reactions or dihalocarbene reactions.

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of biologically active molecules and has potential applications in developing antiviral agents and other therapeutic compounds.

Industrial Applications

In addition to medicinal chemistry, the unique properties of this compound make it suitable for applications in materials science and as an intermediate in specialty chemical production .

Q & A

Q. Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the spirocyclic structure and fluorine coupling patterns. For example, the cyclopropane CH₂ protons resonate at δ 1.2–1.8 ppm, while the azaspiro nitrogen shows deshielding effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = 190.0812 for C₆H₈F₂NO) .
  • X-ray Crystallography : Resolves spirocyclic geometry and fluorine positioning in crystalline derivatives .

Advanced: How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Steric Hindrance : The 1,1-difluoro group reduces nucleophilicity at the adjacent carbon, complicating SN2 reactions. Use Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation.
  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes transition states in ring-opening reactions (e.g., acid-catalyzed hydrolysis of the lactam).
  • Computational Modeling : DFT studies (e.g., Gaussian 16) predict regioselectivity in ring-opening pathways, aligning with experimental outcomes .

Basic: What purification methods are optimal for isolating 1,1-difluoro-5-azaspiro derivatives?

Q. Methodological Answer :

  • Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted fluorinating agents.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (>95% recovery).
  • Derivatization : Convert intermediates to stable salts (e.g., hydrochloride) for improved crystallinity .

Advanced: How to resolve contradictions in reported NMR data for fluorinated spirocycles?

Q. Methodological Answer :

  • Dynamic Effects : Fluorine atoms may cause signal splitting due to slow ring inversion. Use variable-temperature NMR to identify coalescence points.
  • Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding’s impact on chemical shifts.
  • Cross-Validation : Align experimental data with computed shifts (e.g., ACD/Labs NMR predictor) .

Table 1: Key Analytical Data

PropertyValue/DescriptionSource
Molecular Formula C₆H₇F₂NO
Exact Mass 161.0463
¹³C NMR (δ, ppm) 170.5 (C=O), 115.2 (CF₂)
Chiral Purity >99% ee (via chiral HPLC)

Basic: What safety precautions are required when handling fluorinated intermediates?

Q. Methodological Answer :

  • Ventilation : Use fume hoods due to potential HF release during hydrolysis.
  • PPE : Wear fluoropolymer-coated gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ before disposal .

Advanced: What computational tools predict the bioactivity of fluorinated spirocycles?

Q. Methodological Answer :

  • Docking Studies : AutoDock Vina models interactions with target enzymes (e.g., kinases).
  • QSAR Models : Correlate fluorine’s electronegativity with logP and permeability (e.g., Schrödinger’s QikProp).
  • MD Simulations : GROMACS assesses stability in lipid bilayers for CNS-targeting candidates .

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